

Application Notes and Protocols for Flow Cytometry Analysis with YM-58790

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing **YM-58790**, a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE), in flow cytometry-based assays to study intracellular calcium dynamics. The protocols outlined below are intended for researchers in immunology, cell signaling, and drug discovery who are investigating the role of Ca²⁺ release-activated Ca²⁺ (CRAC) channels in various cellular processes.

Introduction

YM-58790 (also known as BTP2) is a powerful pharmacological tool for dissecting the role of SOCE in cellular function. It selectively blocks CRAC channels, which are critical for mediating the influx of extracellular calcium following the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).[1][2] This sustained calcium influx is essential for the activation and function of various cell types, particularly immune cells like T lymphocytes.[3] Flow cytometry, with the use of fluorescent calcium indicators, offers a high-throughput method to analyze changes in intracellular calcium concentrations ([Ca²+]i) at the single-cell level.[4][5][6]

Mechanism of Action

Store-operated calcium entry is a crucial signaling pathway that links the depletion of ER calcium stores to the influx of extracellular calcium.[8][9][10] This process is initiated by the



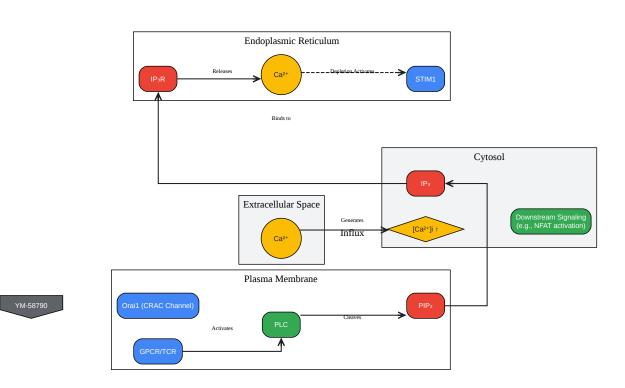




activation of cell surface receptors, leading to the production of inositol 1,4,5-trisphosphate (IP₃), which binds to its receptors on the ER membrane, causing the release of stored Ca²⁺.[10] [11] The decrease in ER luminal calcium is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein.[1][8] Upon sensing Ca²⁺ depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel.[1][8] This activation leads to a sustained influx of Ca²⁺ into the cell, which is critical for downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).[3] **YM-58790** exerts its inhibitory effect by directly blocking the Orai1 channel pore, thereby preventing this sustained Ca²⁺ influx.[1][2]

Signaling Pathway of Store-Operated Calcium Entry and Inhibition by YM-58790





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Caption: YM-58790 inhibits store-operated calcium entry by blocking the Orai1 channel.

Quantitative Data

The inhibitory potency of **YM-58790** has been characterized in various studies. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for designing experiments.



Parameter	Value	Cell System/Condition	Reference
IC50	100 nM	Thapsigargin-induced Ca ²⁺ influx	[2]
IC50	12.7 nM	T-cell proliferation	

Experimental Protocols

Protocol 1: Inhibition of Store-Operated Calcium Entry using YM-58790

This protocol details the measurement of SOCE inhibition by **YM-58790** in suspension cells using a ratiometric calcium indicator dye like Indo-1 AM.

Materials:

- Cells of interest (e.g., Jurkat T-cells, primary lymphocytes)
- · Complete cell culture medium
- YM-58790 (prepare stock solution in DMSO)
- Indo-1 AM (prepare stock solution in DMSO)[5]
- Pluronic F-127 (optional, for aiding dye loading)
- Thapsigargin or Ionomycin (for ER store depletion)
- Calcium-free buffer (e.g., HBSS without Ca²⁺/Mg²⁺)
- Calcium-containing buffer (e.g., HBSS with 2 mM Ca²⁺)
- Flow cytometer capable of UV excitation and dual-emission detection (e.g., 405 nm and 510 nm for Indo-1)

Procedure:



Cell Preparation:

- Harvest cells and wash once with complete medium.
- \circ Resuspend cells at a concentration of 1 x 10⁷ cells/mL in complete medium.

Dye Loading:

- Add Indo-1 AM to the cell suspension to a final concentration of 1-5 μM.[4][5] Titration is recommended to determine the optimal concentration for your cell type.
- Incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.
- Wash the cells twice with warm, calcium-free buffer to remove excess dye.
- Resuspend the cells at 1-2 x 10⁶ cells/mL in calcium-free buffer.

Inhibitor Treatment:

- Aliquot the Indo-1 loaded cells into different tubes.
- To the test samples, add **YM-58790** at the desired final concentrations (e.g., 10 nM, 100 nM, 1 μ M).
- Include a vehicle control (DMSO) and an untreated control.
- Incubate for 15-30 minutes at room temperature or 37°C.

Flow Cytometry Acquisition:

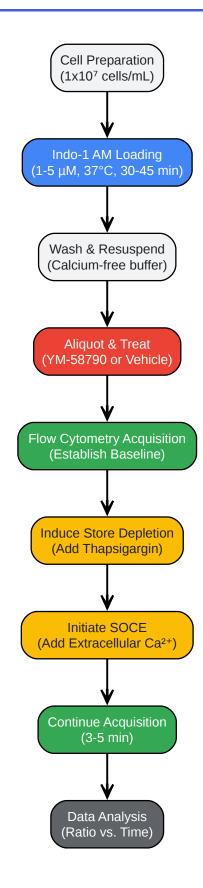
- Equilibrate the flow cytometer with the appropriate settings for Indo-1 (UV excitation, emission at ~405 nm for Ca²⁺-bound and ~510 nm for Ca²⁺-free).[4][5]
- Begin acquiring a baseline reading for each sample for approximately 30-60 seconds in calcium-free buffer.
- $\circ~$ Induce ER store depletion by adding thapsigargin (e.g., 1-2 $\mu\text{M})$ or a low dose of ionomycin. Continue recording.



- After observing the initial transient calcium release from the ER, add CaCl₂ to the buffer to a final concentration of 1-2 mM to initiate store-operated calcium entry.
- Continue acquiring data for another 3-5 minutes to observe the sustained calcium influx.
- Data Analysis:
 - Analyze the data as a ratio of the two emission wavelengths of Indo-1 over time.
 - Compare the peak and sustained calcium levels in YM-58790-treated cells to the vehicle control.
 - Calculate the percentage of inhibition of SOCE at different concentrations of YM-58790.

Experimental Workflow Diagram





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Caption: Workflow for assessing YM-58790's effect on SOCE via flow cytometry.



Expected Results

In control cells (vehicle-treated), the addition of thapsigargin in a calcium-free medium will cause a transient increase in intracellular calcium due to release from the ER. The subsequent addition of extracellular calcium will result in a large, sustained increase in intracellular calcium, which is indicative of SOCE. In cells pre-treated with effective concentrations of **YM-58790**, the initial ER release will be unaffected, but the sustained calcium influx upon the addition of extracellular calcium will be significantly reduced or completely abolished, demonstrating the inhibition of CRAC channels.

Troubleshooting

- Low Indo-1 Signal: Ensure proper dye loading. Optimize dye concentration and incubation time. Check cell viability.
- High Background Fluorescence: Ensure cells are washed thoroughly after dye loading.
- No Calcium Flux: Confirm cell health and responsiveness using a positive control like ionomycin.[5] Ensure the correct buffers (with and without calcium) are used at the appropriate steps.
- Variability between Samples: Ensure consistent cell numbers and reagent concentrations across all samples. Mix samples gently but thoroughly before acquisition.

By following these detailed protocols and understanding the mechanism of action of **YM-58790**, researchers can effectively utilize this inhibitor as a tool to investigate the physiological and pathological roles of store-operated calcium entry in their specific systems of interest.

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Methodological & Application





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